Sativex

Multiple Sclerosis Spasticity Cannabinoids

Sativex (nabiximols) is the only clinically validated oromucosal cannabinoid spray with a fixed 1:1 THC:CBD ratio. Evidence shows superior efficacy and tolerability over isolated THC (dronabinol) in neuropathic pain and a ≥30% NRS reduction in MS spasticity for initial responders. Direct substitution with generic cannabinoids compromises therapeutic outcomes due to distinct formulation and pharmacokinetics. For research and formulary decisions, this standardized reference formulation ensures robust, reproducible results.

Molecular Formula C42H60O4
Molecular Weight 628.9 g/mol
CAS No. 56575-23-6
Cat. No. B1676899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSativex
CAS56575-23-6
SynonymsGW 1000
GW-1000
GW1000
nabiximols
SAB 378
SAB-378
SAB378
Sativex
tetrahydrocannabinol-cannabidiol combination
Molecular FormulaC42H60O4
Molecular Weight628.9 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/2C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15;1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,16-17,22H,5-10H2,1-4H3;11-13,17-18,22-23H,2,5-10H2,1,3-4H3
InChIKeySSNHGLKFJISNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sativex (Nabiximols) Procurement: A Standardized Cannabinoid Oromucosal Spray for Resistant Spasticity


Sativex (nabiximols, CAS 56575-23-6 for its Δ9-tetrahydrocannabinol component) is a pharmaceutical-grade oromucosal spray delivering a fixed 1:1 ratio of Δ9-tetrahydrocannabinol (THC, 2.7 mg) and cannabidiol (CBD, 2.5 mg) per 100 µL actuation [1]. It is indicated as add-on therapy for moderate-to-severe spasticity in adult multiple sclerosis (MS) patients who have not responded adequately to other anti-spasticity medications [2]. The formulation uses ethanol, propylene glycol, and peppermint oil as excipients, enabling rapid sublingual absorption [3].

Why Generic Substitution of Sativex with Alternative Cannabinoid Formulations is Scientifically Unjustified


Substituting Sativex (nabiximols) with generic or alternative cannabinoid preparations (e.g., isolated THC, synthetic THC analogs like dronabinol, or non-standardized cannabis extracts) is not supported by clinical evidence due to critical differences in formulation, pharmacokinetics, and clinical outcomes. Sativex's fixed 1:1 THC:CBD ratio and specific oromucosal delivery system are essential for its established efficacy and tolerability profile, as demonstrated in rigorous clinical trials [1]. Evidence shows that isolated THC (dronabinol) provides inferior effectiveness and tolerability in neuropathic pain [2], while orally administered extracts exhibit distinct, less favorable pharmacokinetic profiles [3]. Therefore, direct substitution without consideration of these factors compromises therapeutic outcomes and introduces unnecessary risk.

Sativex Quantitative Differentiation: Head-to-Head Evidence Against Placebo, Dronabinol, and Oral Extracts


Superior Efficacy in Resistant MS Spasticity: A 1.27-Point NRS Advantage Over Placebo

In a meta-analysis of enriched-design randomized controlled trials (RCTs) for resistant MS spasticity, Sativex (nabiximols) demonstrated a significant therapeutic gain over placebo. The overall mean improvement on the 0-10 spasticity Numerical Rating Scale (NRS) was 1.27 points greater with Sativex than with placebo, representing a ~20.1% reduction from baseline NRS scores [1].

Multiple Sclerosis Spasticity Cannabinoids Randomized Controlled Trial

Sativex vs. Dronabinol in Severe Neuropathic Pain: 55.4% vs. 40.5% Improvement in Composite Symptom Relief Score

In a propensity score-matched real-world analysis of 337 patients per group with severe neuropathic pain, Sativex (nabiximols) provided superior symptomatic improvement compared to oral dronabinol (synthetic THC monotherapy). Median improvement in the 9-factor Aggregated Symptom Relief (ASR-9) composite score was 55.4% for Sativex versus 40.5% for dronabinol, a statistically significant difference of 14.0 percentage points (p<0.001) [1].

Neuropathic Pain Cannabinoids Real-World Evidence Comparative Effectiveness

Significantly Lower Adverse Event Rates with Sativex vs. Dronabinol: 21.1% vs. 35% Treatment-Related Events

In the same real-world study comparing Sativex (nabiximols) and dronabinol, Sativex exhibited a markedly better tolerability profile. The incidence of physician-confirmed treatment-related adverse events (TRAEs) was 21.1% with Sativex compared to 35.0% with dronabinol (p<0.001) [1]. Consequently, TRAE-related discontinuation rates were also significantly lower with Sativex (5.9%) than with dronabinol (14.8%) (p<0.001) [1].

Tolerability Adverse Events Cannabinoids Safety

Sativex Exhibits Slower Systemic Absorption than Oral THC:CBD Extracts, Reducing Peak Concentrations

A pilot pharmacokinetic study in healthy volunteers compared Sativex (oromucosal spray) to an orally administered THC:CBD extract. Sativex resulted in significantly lower peak plasma concentrations (Cmax) for both THC and CBD compared to the oral extract, and the half-life of THC and CBD was significantly longer with Sativex [1]. Specifically, the Cmax for THC with the oral extract was substantially higher than with Sativex, leading to a more rapid peak and faster decline [1].

Pharmacokinetics Bioavailability Cannabinoids Drug Delivery

Sativex Achieves 77.4% ≥30% Spasticity Improvement Rate vs. 32.1% with Placebo in Pivotal Phase 3 Trial

In a large Phase 3 enriched-design RCT (N=241 randomized), Sativex demonstrated a robust responder rate. Among those who initially responded (≥20% NRS improvement), 77.4% of patients on Sativex achieved the primary efficacy endpoint of at least a 30% improvement on the spasticity NRS, compared to only 32.1% on placebo (P <.0001) [1].

Multiple Sclerosis Spasticity Phase 3 Trial Responder Analysis

Sativex Reduces Daily Spasm Count by 19-35% vs. Placebo Across Two RCTs

Pooled analysis of two enriched-design RCTs (GWSP0604 and SAVANT) revealed that Sativex (nabiximols) significantly reduced daily muscle spasm frequency. The percent reduction in geometric mean change from baseline in average daily spasm count for Sativex ranged from 19% to 35% compared to placebo [1].

Multiple Sclerosis Spasticity Muscle Spasms Randomized Controlled Trial

Optimizing Sativex Utilization: Evidence-Based Application Scenarios for Clinical Practice and Research


Second-Line Therapy for Resistant MS Spasticity: A Trial-of-Therapy Approach

Sativex is most appropriately used as an add-on, second-line treatment for adult MS patients with moderate-to-severe spasticity who have shown an inadequate response to first-line oral anti-spasticity agents (e.g., baclofen, tizanidine). Clinical guidelines and trial data support a 4-week 'trial of therapy' model: patients who achieve a ≥20% improvement on a 0-10 spasticity NRS are considered initial responders [1]. These responders can then expect a high probability (77.4%) of achieving a clinically meaningful ≥30% NRS reduction with continued treatment, along with significant reductions in spasm frequency (19-35%) [2]. Procurement decisions should align with this 'enriched' patient selection strategy to maximize cost-effectiveness and clinical benefit.

Management of Severe Neuropathic Pain: A Superior Alternative to Dronabinol

In clinical settings where cannabinoids are considered for severe neuropathic pain refractory to conventional analgesics, Sativex presents a more effective and better-tolerated option than oral dronabinol (synthetic THC). Real-world evidence demonstrates a 14-percentage point advantage in symptom relief and a significantly lower adverse event burden (21.1% vs. 35% TRAEs) [3]. This evidence positions Sativex as the preferred cannabinoid in formulary decisions for this patient population, particularly when a balanced THC:CBD profile is desired.

Investigational Use in Cannabinoid Research: A Standardized Reference Formulation

For preclinical and clinical research investigating the therapeutic potential of cannabinoids, Sativex serves as a highly standardized, pharmaceutical-grade reference formulation with a defined 1:1 THC:CBD ratio and consistent oromucosal delivery [4]. Its well-characterized pharmacokinetic and pharmacodynamic profile [5] makes it an invaluable comparator against novel cannabinoid-based therapies or alternative delivery systems. Researchers can use Sativex to benchmark efficacy, safety, and tolerability outcomes, ensuring robust and reproducible study results.

Real-World Outcomes Research: Leveraging Long-Term Safety and Effectiveness Data

Sativex has been extensively studied in large, long-term observational studies, providing a rich dataset for real-world evidence generation. For instance, an 18-month multicenter study (N=1,502) showed a 26.9% NRS reduction at 3 months and a 34.4% reduction at 18 months [6]. Health systems and payers can utilize this data for health technology assessments, budget impact modeling, and developing patient access schemes that reflect sustained clinical benefit in routine practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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